molecular formula C16H16Cl2N2O3S B7693542 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide

Cat. No. B7693542
M. Wt: 387.3 g/mol
InChI Key: PTCAFRGGCPOLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide, also known as CCMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCMS has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. The inhibition of these pathways by 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide results in the reduction of inflammation and cancer cell growth.
Biochemical and Physiological Effects
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to have several biochemical and physiological effects. In animal models, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to reduce inflammation and oxidative stress, as well as improve glucose tolerance and insulin sensitivity. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to reduce tumor growth and metastasis in animal models of cancer. These effects suggest that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has potential therapeutic applications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has several advantages for lab experiments. It is a stable compound with high purity and high yield, making it a feasible compound for scientific research. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to be non-toxic in animal models, indicating that it has a low risk of adverse effects. However, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to test its efficacy. Additionally, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of how 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide exerts its anti-inflammatory and anti-cancer effects. Another direction is to test the efficacy of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide in clinical trials for the treatment of various diseases, including cancer and arthritis. Additionally, the development of new derivatives of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide with improved solubility and efficacy may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride, resulting in the formation of 4-chloro-N-(4-chlorobenzyl)benzenesulfonamide. The second step involves the reaction of the previously synthesized compound with N-methylacetamide, resulting in the formation of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide. The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been optimized to yield high purity and high yield, making it a feasible compound for scientific research.

Scientific Research Applications

2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to exhibit anti-inflammatory and anti-cancer properties, making it an attractive candidate for the development of new drugs. Inflammation is a key component of many diseases, including cancer, arthritis, and cardiovascular disease. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide has also been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In vitro studies have shown that 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-methylacetamide can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-19-16(21)11-20(10-12-2-4-13(17)5-3-12)24(22,23)15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCAFRGGCPOLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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